2-FLUORO-N-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}BENZAMIDE
Description
2-Fluoro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide is an organic compound that features a fluorine atom, a nitro group, and a biphenyl structure
Properties
IUPAC Name |
2-fluoro-N-[4-(4-nitrophenyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3/c20-18-4-2-1-3-17(18)19(23)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22(24)25/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPZJEDZVGASOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the Suzuki–Miyaura coupling reaction is also favored due to its efficiency and scalability. The use of robust and stable catalysts, along with optimized reaction conditions, allows for the large-scale synthesis of biphenyl derivatives, including 2-fluoro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the nitro group, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Major Products
Electrophilic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
2-Fluoro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Materials Science: Its biphenyl structure is useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical Biology: The compound can be used as a probe to study various biochemical processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide involves its interaction with specific molecular targets. The fluorine atom and nitro group can influence the compound’s binding affinity and selectivity towards these targets. The biphenyl structure allows for π-π stacking interactions, which can enhance the compound’s stability and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4’-nitro-1,1’-biphenyl: Similar in structure but lacks the benzamide group.
2-Fluoro-4-nitroaniline: Contains a nitro group and a fluorine atom but differs in the overall structure.
Uniqueness
2-Fluoro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide is unique due to the presence of both a fluorine atom and a nitro group on the biphenyl structure, combined with a benzamide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
